

Application Notes and Protocols for Functionalizing Nanoparticles with TfR-T12

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Compound of Interest

Compound Name: *TfR-T12*

Cat. No.: *B12416514*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with the **TfR-T12** peptide, a key ligand for targeting the transferrin receptor (TfR) overexpressed on various cancer cells and the blood-brain barrier.

Introduction

The transferrin receptor (TfR) is a transmembrane glycoprotein crucial for iron uptake in cells and is frequently overexpressed in proliferating cancer cells, making it an attractive target for therapeutic delivery. The **TfR-T12** peptide (sequence: THRPPMWSPVWP) is a 12-amino acid peptide that binds to the TfR with high affinity, facilitating the cellular uptake of conjugated nanoparticles through receptor-mediated endocytosis.^[1] This targeted delivery approach can enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects. These protocols detail the necessary steps for conjugating **TfR-T12** to nanoparticles and for the subsequent in vitro and in vivo characterization.

Quantitative Data Summary

The following tables summarize key quantitative data for **TfR-T12** functionalized nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle Type	Average Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Unconjugated Nanoparticles	150 ± 5.2	0.15 ± 0.02	-15.3 ± 1.8
TfR-T12 Functionalized Nanoparticles	165 ± 6.8	0.17 ± 0.03	-12.1 ± 2.1

Note: Data are representative and may vary depending on the specific nanoparticle composition and functionalization chemistry.

Table 2: In Vitro Cytotoxicity (IC50 Values in µg/mL)

Cell Line	Drug-Loaded Unconjugated NPs	Drug-Loaded TfR-T12 NPs
U87-MG (High TfR Expression)	4.39 ± 0.27	1.35 ± 0.28
SKOV-3 (High TfR Expression)	7.09 ± 0.25	4.92 ± 0.19
A549 (Low TfR Expression)	3.02 ± 0.50	2.95 ± 0.45

Source: Adapted from a study on a similar TfR-binding peptide (T7) functionalized nanoparticles.[\[2\]](#)

Table 3: In Vivo Biodistribution (% Injected Dose per Gram of Tissue)

Organ	Unconjugated Nanoparticles (24h)	TfR-T12 Functionalized Nanoparticles (24h)
Blood	2.1 ± 0.5	3.5 ± 0.8
Liver	45.2 ± 8.7	30.1 ± 6.2
Spleen	15.8 ± 3.1	10.5 ± 2.5
Lungs	5.2 ± 1.3	4.8 ± 1.1
Kidneys	3.9 ± 0.9	2.7 ± 0.6
Brain	0.1 ± 0.05	0.8 ± 0.2
Tumor	5.7 ± 1.5	15.3 ± 3.1

Note: Data are representative based on typical findings for targeted nanoparticles and may vary.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Protocol 1: Synthesis of TfR-T12-PEG-DSPE for Liposome Functionalization

This protocol describes the synthesis of a **TfR-T12**-conjugated lipid for incorporation into liposomal nanoparticles.

Materials:

- **TfR-T12** peptide with a terminal cysteine (Cys-THRPPMWSPVWP)
- Maleimide-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)])
- Dimethylformamide (DMF)
- Triethylamine (TEA)
- Dialysis membrane (MWCO 3.5 kDa)

- Lyophilizer

Procedure:

- Dissolve Maleimide-PEG-DSPE (1.2 molar equivalent to the peptide) in anhydrous DMF.
- Dissolve the cysteine-terminated **TfR-T12** peptide in anhydrous DMF.
- Add the peptide solution to the Maleimide-PEG-DSPE solution dropwise while stirring.
- Add triethylamine (2 molar equivalents to the peptide) to the reaction mixture to catalyze the thiol-maleimide reaction.
- Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere with constant stirring.
- Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted peptide and solvents.
- Freeze-dry the dialyzed solution to obtain the **TfR-T12**-PEG-DSPE conjugate as a white powder.
- Store the conjugate at -20°C until use.

Protocol 2: Preparation of TfR-T12 Functionalized Liposomes

This protocol details the formulation of **TfR-T12** functionalized liposomes using the thin-film hydration method.

Materials:

- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DSPE-PEG

- **TfR-T12**-PEG-DSPE (from Protocol 1)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Drug to be encapsulated (e.g., Doxorubicin)
- Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

- Dissolve DSPC, cholesterol, DSPE-PEG, and **TfR-T12**-PEG-DSPE in chloroform in a round-bottom flask at a molar ratio of 55:40:4:1.
- If encapsulating a hydrophobic drug, add it to the chloroform mixture at this stage.
- Remove the chloroform using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
- Dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with a PBS solution containing the hydrophilic drug (if applicable) by vortexing for 30 minutes at 60°C.
- Extrude the resulting liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.
- Remove unencapsulated drug by dialysis or size exclusion chromatography.
- Store the functionalized liposomes at 4°C.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes how to quantify the cellular uptake of **TfR-T12** functionalized nanoparticles using flow cytometry.

Materials:

- U87-MG cells (or other high TfR-expressing cell line)
- Fluorescently labeled nanoparticles (conjugated and unconjugated)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Trypsin-EDTA
- Flow cytometer

Procedure:

- Seed U87-MG cells in 12-well plates at a density of 2×10^5 cells/well and incubate for 24 hours.
- Replace the medium with fresh medium containing fluorescently labeled unconjugated or **TfR-T12** functionalized nanoparticles at a concentration of 100 $\mu\text{g/mL}$.
- Incubate for 4 hours at 37°C.
- Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
- Detach the cells using Trypsin-EDTA and resuspend in PBS.
- Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.

Protocol 4: In Vivo Biodistribution Study

This protocol outlines a method to assess the biodistribution of **TfR-T12** functionalized nanoparticles in a tumor-bearing mouse model.

Materials:

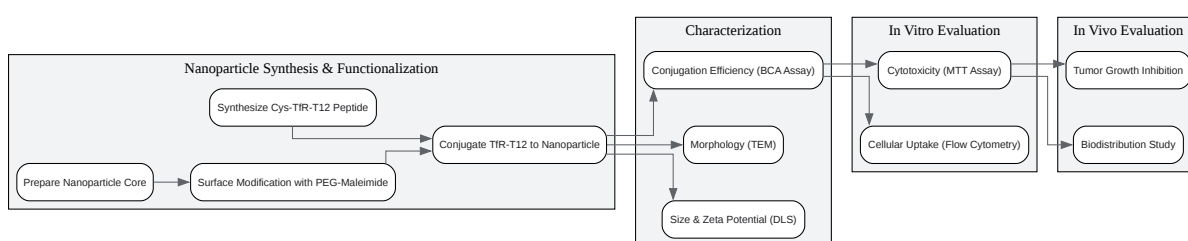
- Tumor-bearing mice (e.g., nude mice with U87-MG xenografts)
- Radiolabeled or fluorescently-labeled nanoparticles (conjugated and unconjugated)

- Animal imaging system (for fluorescent nanoparticles) or gamma counter (for radiolabeled nanoparticles)

Procedure:

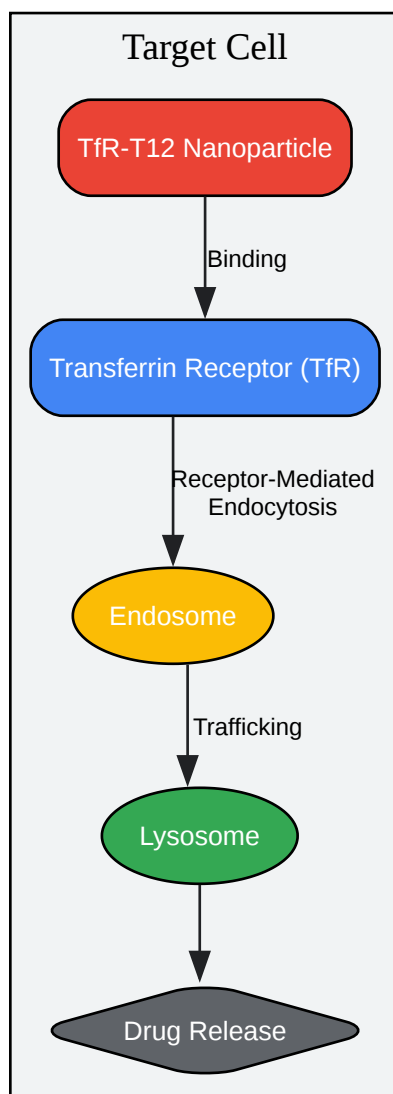
- When tumors reach a volume of approximately 100-150 mm³, inject the labeled nanoparticles (10 mg/kg) intravenously via the tail vein into two groups of mice (n=3-5 per group): one receiving unconjugated nanoparticles and the other receiving **TfR-T12** functionalized nanoparticles.
- At 24 hours post-injection, euthanize the mice.
- Harvest the major organs (blood, liver, spleen, lungs, kidneys, heart, brain) and the tumor.
- Weigh each organ and measure the radioactivity or fluorescence intensity.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations



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Caption: Experimental workflow for **TfR-T12** nanoparticle development.



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